

Spectroscopic Data for 2-Bromo-5-methylthiazole: A Technical Overview

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Compound of Interest

Compound Name: 2-Bromo-5-methylthiazole

Cat. No.: B1288931

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Despite a comprehensive search of scientific literature and chemical databases, detailed, publicly available spectroscopic data (NMR, IR, MS) for **2-Bromo-5-methylthiazole** remains elusive. This technical guide summarizes the available information and outlines the standard methodologies used for the spectroscopic analysis of similar heterocyclic compounds. This information is intended to guide researchers in their own analytical endeavors or in assessing the quality of commercially available samples.

Compound Identification

Property	Value	Source
Chemical Name	2-Bromo-5-methylthiazole	N/A
CAS Number	41731-23-1	N/A
Molecular Formula	C ₄ H ₄ BrNS	N/A
Molecular Weight	178.05 g/mol	N/A
Structure		N/A

Spectroscopic Data (Predicted and Expected)

While experimental spectra are not readily available, the following sections detail the expected spectroscopic characteristics based on the structure of **2-Bromo-5-methylthiazole** and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals:

- A singlet for the methyl group (CH_3) protons, likely in the range of δ 2.3-2.6 ppm.
- A singlet for the proton on the thiazole ring (CH), likely in the range of δ 7.0-7.5 ppm.

¹³C NMR: The carbon NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the molecule:

- The methyl carbon (CH_3).
- The C4 carbon of the thiazole ring.
- The C5 carbon of the thiazole ring (to which the methyl group is attached).
- The C2 carbon of the thiazole ring (to which the bromine atom is attached), which is expected to be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Bromo-5-methylthiazole** would likely display characteristic absorption bands for:

- C-H stretching of the methyl group and the thiazole ring proton (around $2900\text{-}3100\text{ cm}^{-1}$).
- C=N stretching of the thiazole ring (around $1600\text{-}1650\text{ cm}^{-1}$).
- C=C stretching of the thiazole ring (around $1400\text{-}1500\text{ cm}^{-1}$).
- C-Br stretching (typically below 800 cm^{-1}).

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M^+). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ^{79}Br and ^{81}Br isotopes). Fragmentation

patterns would likely involve the loss of the bromine atom and potentially the methyl group or cleavage of the thiazole ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like **2-Bromo-5-methylthiazole**.

NMR Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **2-Bromo-5-methylthiazole** would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), would be added.
- Instrumentation: ^1H and ^{13}C NMR spectra would be acquired on a 300, 400, or 500 MHz NMR spectrometer.
- Data Acquisition:
 - For ^1H NMR, a sufficient number of scans would be acquired to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled experiment would be performed to simplify the spectrum to single lines for each carbon.

IR Spectroscopy

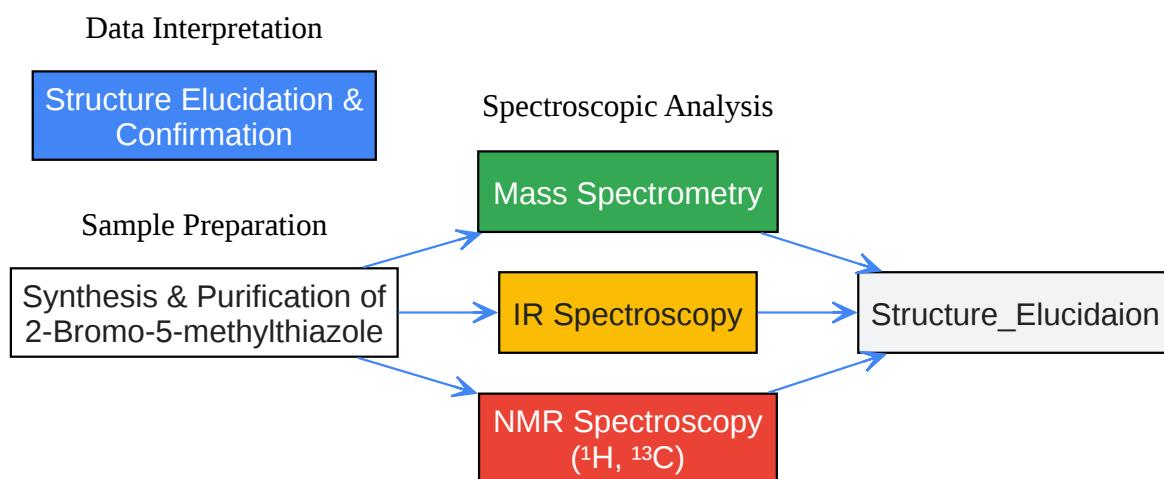
- Sample Preparation: As **2-Bromo-5-methylthiazole** is a liquid at room temperature, a thin film would be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: The spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum would typically be recorded over the range of 4000 to 400 cm^{-1} , with a background spectrum of the clean salt plates being subtracted.

Mass Spectrometry

- Sample Preparation: A dilute solution of the compound would be prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI), would be used.
- Data Acquisition: For EI, the sample would be introduced into the ion source, and the resulting fragments analyzed. For ESI, the solution would be infused into the source, and the mass-to-charge ratio of the resulting ions would be measured.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like **2-Bromo-5-methylthiazole**.



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Caption: Workflow for the spectroscopic characterization of **2-Bromo-5-methylthiazole**.

Conclusion and Recommendations

The absence of readily available, verified spectroscopic data for **2-Bromo-5-methylthiazole** in the public domain presents a challenge for researchers. It is recommended that any study utilizing this compound should involve its thorough in-house spectroscopic characterization to confirm its identity and purity. The experimental protocols and expected spectral features outlined in this guide provide a framework for such an analysis. For researchers without access to the necessary instrumentation, outsourcing the analysis to a commercial laboratory is a viable alternative. Furthermore, contacting chemical suppliers who list this compound may yield access to their internal quality control data.

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